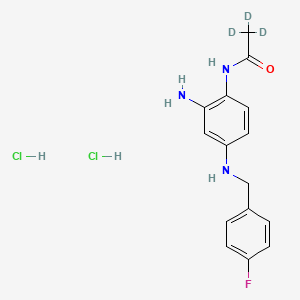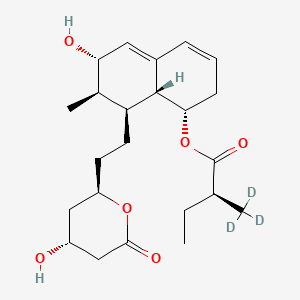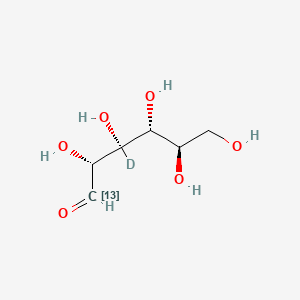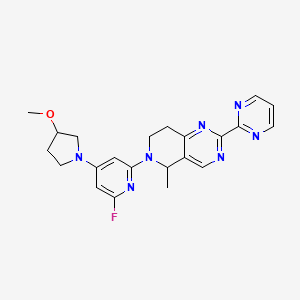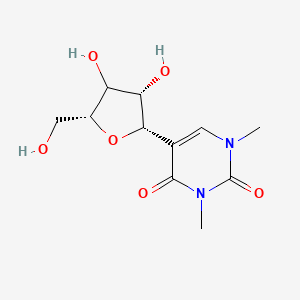
1,3-Dimethyl pseudouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl pseudouridine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl pseudouridine can be synthesized using a semi-enzymatic synthetic route. This involves using adenosine-5’-monophosphate and uracil as the starting materials, followed by a reverse reaction catalyzed by pseudouridine monophosphate glycosidase .
Industrial Production Methods: The industrial production methods for this compound are not extensively documented. the semi-enzymatic approach mentioned above can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl pseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1,3-Dimethyl pseudouridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study the structure and function of RNA.
Industry: It is used in the production of nucleoside analogues for various applications
Mechanism of Action
1,3-Dimethyl pseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The molecular targets and pathways involved include:
DNA Synthesis Inhibition: It interferes with the replication of DNA, preventing the proliferation of cancer cells.
Apoptosis Induction: It triggers programmed cell death, leading to the elimination of cancer cells
Comparison with Similar Compounds
Pseudouridine: A common modified nucleotide found in RNA.
N1-Methylpseudouridine: A methylated derivative of pseudouridine used in RNA therapy and vaccine development
Uniqueness: 1,3-Dimethyl pseudouridine is unique due to its specific structure and the presence of two methyl groups, which may enhance its stability and efficacy in certain applications compared to its analogues .
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7?,8+,9+/m1/s1 |
InChI Key |
UWLSSKRAONJGQX-FAZFRDGJSA-N |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)



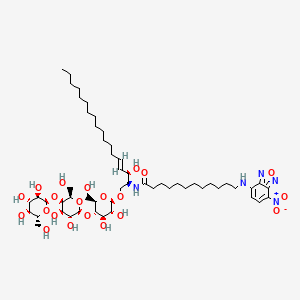
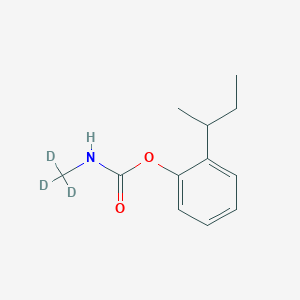
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
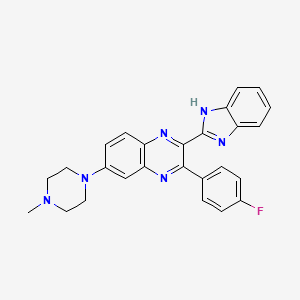
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
